molecular formula C13H9IN2O4 B8117128 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

Cat. No.: B8117128
M. Wt: 384.13 g/mol
InChI Key: VXDTWULFGNROJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDTWULFGNROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione , also known by its CAS number 959150-64-2 , is a small molecule drug with significant potential in the field of cancer therapeutics. Its structure incorporates various functional groups that enhance its biological activity, particularly in targeting specific cancer cell types. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Composition

  • Molecular Formula : C₁₃H₉IN₂O₄
  • Molecular Weight : 384.13 g/mol
  • CAS Number : 959150-64-2

Structural Features

The compound features:

  • An iodo group, which is beneficial for imaging and radiotherapy.
  • An isoindoline-1,3-dione structure that contributes to its binding affinity to target molecules.
  • A piperidin-3-yl group that enhances selectivity towards certain cancer cells.

Research indicates that this compound acts primarily as a cereblon (CRBN) modulator, which plays a crucial role in the ubiquitin-proteasome system. This modulation leads to the degradation of specific transcription factors associated with cancer cell proliferation.

Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against various cancer cell lines. The results showed:

  • IC50 Values :
    • NCI-H929 (Multiple Myeloma): 2.25 µM
    • U239 (Glioblastoma): 5.86 µM

These values indicate a potent inhibitory effect on cell proliferation, suggesting its potential as an anticancer agent .

Inhibition of TNF-α

The compound also demonstrated significant inhibition of TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs):

  • IC50 : 0.76 µM

This inhibition is crucial as TNF-α is a pro-inflammatory cytokine often elevated in cancer and inflammatory diseases .

Induction of Apoptosis

Flow cytometry assays revealed that treatment with this compound increased apoptosis in NCI-H929 cells:

  • Early apoptosis increased from 3.4% to 13.3% .
  • Late apoptosis increased from 2.6% to 21.3% at higher concentrations (5 µM) .

Data Table: Biological Activity Summary

Biological ActivityMeasurementResult
Antiproliferative (NCI-H929)IC50 (µM)2.25
Antiproliferative (U239)IC50 (µM)5.86
TNF-α InhibitionIC50 (µM)0.76
Apoptosis Induction (Early)% IncreaseFrom 3.4% to 13.3%
Apoptosis Induction (Late)% IncreaseFrom 2.6% to 21.3%

Study on Cereblon Modulators

A comprehensive study focused on various derivatives as CRBN modulators found that compounds similar to this compound exhibited significant anti-multiple myeloma activity through the degradation of IKZF1 and IKZF3 proteins, essential for maintaining malignant cell survival . The study highlighted the potential for developing new therapeutic strategies based on these findings.

Clinical Relevance

The structural similarity of this compound to established immunomodulatory drugs like lenalidomide suggests its potential utility in clinical settings for treating hematological malignancies and possibly solid tumors . Further clinical trials are warranted to explore its therapeutic efficacy and safety profile.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione
  • CAS No.: 959150-64-2
  • Molecular Formula : C₁₃H₉IN₂O₄
  • Molecular Weight : 384.13 g/mol
  • Key Features : The compound is characterized by a phthalimide scaffold fused with a dioxopiperidine ring and an iodine substituent at the 4-position of the isoindoline moiety. This structural motif is critical for its role as a cereblon (CRBN)-binding ligand in proteolysis-targeting chimeras (PROTACs) .
Structural and Functional Differences

The 4-position substitution on the isoindoline ring dictates physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Substituent (4-position) Molecular Weight (g/mol) Key Properties Biological Activity (IC₅₀/Application) References
This compound Iodo (I) 384.13 High CRBN affinity; used in PROTACs for targeted degradation. Potent AIMP2/SHP2 degradation (nanomolar range)
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1) Amino (NH₂) 259.24 Weak anticancer activity; used as a control in cytotoxicity assays. IC₅₀ > 200 µM in cancer cell lines
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione Hydroxy (OH) 274.23 Intermediate for PROTAC synthesis; moderate solubility. Limited standalone activity; precursor for alkoxy-PROTACs
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione Nitro (NO₂) 303.23 Synthetic precursor for amino derivatives via reduction. No direct activity reported; used in intermediate steps
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione Fluoro (F) 271.24 Improved metabolic stability; used in PROTACs targeting HDAC3. Moderate degradation efficiency
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)ethoxy derivatives Alkoxy chains 359–489 Enhanced solubility and linker flexibility; optimized for PROTAC functionality. PROTACs with improved cellular uptake and degradation
Key Findings

Substituent Impact on CRBN Binding: Iodo vs. Hydroxy/Amino: The iodine atom’s larger atomic radius and electronegativity enhance van der Waals interactions and hydrogen bonding with CRBN, resulting in superior degradation efficiency compared to smaller substituents like NH₂ or OH . Fluoro Substitution: While fluorine improves metabolic stability, its smaller size reduces CRBN affinity compared to iodine .

Synthetic Utility: The nitro derivative (CAS 19171-18-7) is a key intermediate for synthesizing amino derivatives via catalytic hydrogenation . Hydroxy derivatives serve as precursors for alkoxy-PROTACs, enabling modular linker attachment .

Biological Activity: PROTAC Efficacy: Iodo-containing derivatives exhibit nanomolar-range degradation efficiency for targets like AIMP2, outperforming amino or hydroxy controls . Cytotoxicity: Control compounds (e.g., Con1) with amino groups show minimal cytotoxicity (IC₅₀ > 200 µM), highlighting the necessity of optimized substituents for activity .

Preparation Methods

CDI Cyclization Mechanism

The reaction proceeds via a two-step activation-cyclization sequence. CDI first converts the carboxylic acid of 4-iodo-3-aminophthalic acid into a reactive acyl imidazole intermediate, which subsequently reacts with the amine group of 3-aminopiperidine-2,6-dione. Intramolecular cyclization forms the isoindoline-1,3-dione core, with iodine stability ensured by the absence of strong reducing agents.

Byproduct Formation in Sonogashira Coupling

Common byproducts include homocoupled alkynes (5–8%) and dehalogenated species (3–5%), necessitating rigorous purification .

Q & A

Basic: What are the key structural features and functional groups of 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione that influence its reactivity in experimental settings?

Methodological Answer:
The compound contains an isoindoline-1,3-dione core substituted with a 2,6-dioxopiperidin-3-yl group and an iodine atom at the 4-position. The lactam rings (isoindoline-dione and piperidin-dione) contribute to hydrogen-bonding interactions, while the iodine atom enhances electrophilic reactivity due to its polarizability. Structural characterization should prioritize NMR spectroscopy (¹H/¹³C) to confirm lactam tautomerism and iodination position, complemented by FT-IR to validate carbonyl stretching frequencies (~1700 cm⁻¹) .

Basic: What are the established synthetic routes for this compound, and what purity benchmarks are critical for reproducibility?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the iodine atom’s leaving-group potential. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions may introduce the iodinated moiety. Purity ≥98% (HPLC) is critical to avoid side-reaction byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are recommended for purity validation, ensuring accurate quantification of the desired product .

Advanced: How can researchers optimize reaction conditions to improve yield while maintaining stereochemical integrity?

Methodological Answer:
A factorial design of experiments (DoE) is ideal for optimizing parameters (e.g., temperature, solvent polarity, catalyst loading). For stereochemical control, employ chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess. Kinetic studies via in situ IR spectroscopy can identify intermediates, while density functional theory (DFT) simulations predict transition-state energetics to guide solvent selection .

Advanced: How can contradictory stability data under varying pH and temperature conditions be resolved?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light exposure, trace moisture). Design accelerated stability studies using ICH Q1A guidelines, with controlled variables: pH (1–13), temperature (25–60°C), and humidity (40–75% RH). Employ HPLC-MS to track degradation products and principal component analysis (PCA) to correlate degradation pathways with experimental conditions. Validate findings through reproducibility trials with independent replicates .

Advanced: What computational methods are validated for studying this compound’s interactions with biological targets (e.g., E3 ubiquitin ligases)?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities and conformational stability. Validate predictions using surface plasmon resonance (SPR) for kinetic binding assays (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Cross-reference results with cryo-EM or X-ray crystallography if structural data for the target protein exists .

Basic: Which analytical techniques are most reliable for confirming molecular structure and purity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign all protons and carbons.
  • X-ray crystallography for absolute stereochemical determination.
  • Elemental analysis (C, H, N) to validate empirical formula .

Advanced: How to design experiments to elucidate degradation pathways under oxidative stress?

Methodological Answer:
Use forced degradation studies with hydrogen peroxide (0.1–3% v/v) or AIBN (radical initiator). Monitor via LC-QTOF-MS to identify oxidation products (e.g., epoxides, hydroxylated derivatives). Pair with EPR spectroscopy to detect radical intermediates. Statistical tools like hierarchical clustering can group degradation products by mechanistic similarity .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:
Refer to GHS hazard statements (H360) for reproductive toxicity risks. Use fume hoods , nitrile gloves, and eye protection. Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis. Conduct waste audits to ensure proper disposal of iodinated byproducts via certified hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.